Methyl 2-(4-piperidinylmethoxy)acetate
Description
Methyl 2-(4-piperidinylmethoxy)acetate is an ester derivative featuring a piperidine ring linked via a methoxy group to an acetate moiety. For instance, compounds bearing the 4-piperidinylmethoxy group, such as the LSD1 inhibitor described in , demonstrate critical interactions with biological targets, including hydrogen bonding (e.g., with Lys661) and hydrophobic pocket binding . This highlights the pharmacophoric significance of the piperidine-methoxy-acetate scaffold in drug design.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(piperidin-4-ylmethoxy)acetate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)7-13-6-8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 |
InChI Key |
MUYQUCGVWOTZQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-piperidinylmethoxy)acetate typically involves the reaction of piperidine with methyl 2-bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atom of the methyl 2-bromoacetate, displacing the bromide ion and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-piperidinylmethoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-piperidinylmethoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-piperidinylmethoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(Imidazole-Based) Acetate Derivatives ()

Compounds like Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate (Figure 1A) share the ester functionality but replace the piperidine ring with an imidazole core. Key differences include:
- Biological Activity : Imidazole derivatives often target enzymes like cyclooxygenase or cytochrome P450 due to the heterocycle’s metal-coordinating ability, whereas piperidine-containing compounds (e.g., LSD1 inhibitors) exploit amine-mediated hydrogen bonding .
- Physicochemical Properties : The imidazole ring increases polarity and hydrogen-bonding capacity compared to the more lipophilic piperidine moiety, affecting membrane permeability.
Table 1: Key Structural and Functional Comparisons
Piperidine Derivatives with Modified Substituents ()
- 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile (): This LSD1 inhibitor shares the 4-piperidinylmethoxy group but incorporates a pyridine ring and cyanophenyl substituent. The cyanophenyl group enhances binding affinity through hydrophobic interactions, while the piperidine’s amine forms critical hydrogen bonds with Asp555 and Asn540 .
Thioacetate and Triazole Derivatives ()


Compounds like 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate () replace the methoxy group with a thioether and triazole ring. Key distinctions include:
- Reactivity : Thioacetates exhibit higher nucleophilicity than oxygen-based esters, influencing their metabolic stability and synthetic utility .
- Applications : Triazole-thioacetate hybrids are often explored as antimicrobials or kinase inhibitors, diverging from the neurological or epigenetic targets of piperidine-methoxy-acetates .
Epoxy and Hydroxy Substituents ()
- Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate (): The epoxy group introduces electrophilic reactivity, making this compound suitable for crosslinking in polymer chemistry, unlike the biologically oriented target compound .
- Hydroxy-Substituted Piperidines (): Hydroxyl groups enhance aqueous solubility but may limit lipid membrane diffusion, contrasting with the methoxy group’s balance of lipophilicity and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
